2-(Methylamino)-2-phenylethanol

Asymmetric Catalysis Chiral Amino Alcohol Ligands Henry Reaction

2-(Methylamino)-2-phenylethanol (CAS 27594-65-6) is a chiral 1,2-amino alcohol belonging to the phenylethanolamine class. Its molecular framework comprises a secondary amine, a primary alcohol, and a phenyl group arranged around a stereogenic carbon center.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 27594-65-6
Cat. No. B1366892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylamino)-2-phenylethanol
CAS27594-65-6
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCNC(CO)C1=CC=CC=C1
InChIInChI=1S/C9H13NO/c1-10-9(7-11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3
InChIKeyULIMZYAYESNNIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylamino)-2-phenylethanol (CAS 27594-65-6) Technical Baseline and Comparator Context


2-(Methylamino)-2-phenylethanol (CAS 27594-65-6) is a chiral 1,2-amino alcohol belonging to the phenylethanolamine class. Its molecular framework comprises a secondary amine, a primary alcohol, and a phenyl group arranged around a stereogenic carbon center [1]. Unlike its regioisomer 2-(methylamino)-1-phenylethanol (halostachine, CAS 6589-55-5), the hydroxyl group in 27594-65-6 is positioned on the terminal carbon of the ethyl chain, conferring distinct stereoelectronic properties and reactivity profiles [2]. Commercially available typically at 95-97% purity , this compound serves as a versatile chiral building block and ligand precursor in asymmetric synthesis, with its enantiomers (R-isomer CAS 84773-28-4; S-isomer CAS 143394-39-2) offering configurational control in stereoselective transformations .

Procurement Rationale: Why 2-(Methylamino)-2-phenylethanol Cannot Be Casually Substituted with In-Class Analogs


Substituting 2-(methylamino)-2-phenylethanol (CAS 27594-65-6) with its regioisomer 2-(methylamino)-1-phenylethanol (halostachine) or with α-methylated analogs such as ephedrine introduces fundamental changes in enzymatic recognition and synthetic utility. The positional isomer exhibits a >4-fold difference in high-affinity MAO-B Km (27.7 μM vs. ~6 μM for the 1-isomer) and distinct PNMT inhibition profiles [1][2]. Furthermore, the absence of an α-methyl group renders 27594-65-6 a robust MAO substrate (unlike ephedrine/pseudoephedrine, which are poor substrates or inhibitors), directly impacting its suitability as a metabolic probe versus a stable pharmacophore [3]. In asymmetric catalysis, the 2-hydroxyethyl framework enables ligand architectures that differ critically from pseudoephedrine-based systems, offering orthogonal stereocontrol and freedom from controlled-substance regulatory burdens [4]. These divergences underscore that in-class substitution compromises both experimental reproducibility and regulatory compliance.

2-(Methylamino)-2-phenylethanol (CAS 27594-65-6) Evidence-Based Differentiation: Quantitative Head-to-Head Comparisons


Chiral Ligand Performance: Enantioselective Henry Reaction with 89% ee and 95% Yield

A Cu(I)-based chiral complex prepared from (S)-2-(furan-2-yl-methylamino)-2-phenylethanol (a derivative of 2-(methylamino)-2-phenylethanol) catalyzed the enantioselective Henry reaction of arylaldehydes with nitromethane, achieving 89% enantiomeric excess (ee) and 95% chemical yield at ambient temperature [1]. In contrast, analogous reactions using unsubstituted 2-(methylamino)-2-phenylethanol or other simple amino alcohols typically yield lower ee values (e.g., 60-75% ee reported for related systems under similar conditions) [2].

Asymmetric Catalysis Chiral Amino Alcohol Ligands Henry Reaction

MAO Substrate Specificity: Concentration-Dependent Selectivity Shift for MAO-B

N-Methylphenylethanolamine (structurally analogous to the target compound) exhibits concentration-dependent MAO isoform selectivity. At 10.0 μM, it acts as a specific substrate for MAO-B, whereas at 100 and 1000 μM, it becomes a common substrate for both MAO-A and MAO-B [1]. This contrasts with phenylethanolamine, which lacks the N-methyl group and shows high-affinity MAO Km values of 22.7 μM (high) and 465 μM (low) but without the same isoform discrimination [2]. Ephedrine and pseudoephedrine, which bear an α-methyl group, are poor MAO substrates and instead exhibit reversible MAO inhibition (IC50 ~5 mM) [3].

Monoamine Oxidase Neurotransmitter Metabolism Enzyme Kinetics

PNMT Inhibition Profile: 1.11 mM Ki Confirms Substrate-Specific Recognition

The compound 2-(methylamino)-2-phenylethanol (or its closely related analog) exhibits a Ki value of 1.11 × 10⁶ nM (1.11 mM) against bovine phenylethanolamine N-methyltransferase (PNMT) in radiochemical assays [1]. This weak inhibition confirms that the compound is recognized by the PNMT active site primarily as a substrate rather than a potent inhibitor. In comparison, conformationally constrained phenylethanolamine analogs designed to probe PNMT binding requirements show Ki values ranging from 0.1 to >100 μM depending on side-chain flexibility, with extended conformations being essential for productive binding [2].

Phenylethanolamine N-Methyltransferase Enzyme Inhibition Adrenergic Pharmacology

Physical Form Differentiation: Racemate Melting Point Enables Process Control

The racemic mixture of 2-(methylamino)-2-phenylethanol exhibits a melting point of 75-76 °C, while the pure (R)- or (S)-enantiomers melt at 43-45 °C [1]. This substantial melting point differential (~30 °C) provides a straightforward, non-chromatographic quality control metric for assessing enantiomeric purity during synthesis and purification. In contrast, the regioisomer 2-(methylamino)-1-phenylethanol (halostachine) shows less pronounced melting point variation between racemate and enantiomers (racemate: 74-76 °C; enantiomer: ~42-44 °C) [2]. Ephedrine/pseudoephedrine diastereomers exhibit distinct melting points but are confounded by their diastereomeric relationship rather than simple enantiomeric composition [3].

Solid-State Chemistry Process Analytical Technology Polymorph Control

Regulatory and Synthetic Accessibility: Non-Controlled Status vs. Pseudoephedrine

2-(Methylamino)-2-phenylethanol and its enantiomers are not subject to controlled substance regulations (e.g., DEA scheduling) that govern pseudoephedrine and ephedrine procurement [1]. This regulatory distinction translates to simplified procurement workflows, reduced documentation burdens, and broader institutional availability. Synthetically, the compound can be prepared via reductive amination of benzaldehyde with methylamine using sodium cyanoborohydride , a straightforward route that avoids the controlled precursor limitations associated with pseudoephedrine manufacturing. In the context of chiral auxiliary applications, pseudoephenamine (a diphenyl analog) has been demonstrated as a direct, regulation-free replacement for pseudoephedrine in asymmetric alkylation reactions forming quaternary stereocenters [2].

Chiral Auxiliary Regulatory Compliance Process Chemistry

Bacteriostatic Activity: Membrane Disruption Differentiated from Quaternary Ammonium Compounds

2-(Methylamino)-2-phenylethanol demonstrates bacteriostatic activity attributed to disruption of bacterial cell membranes and increased membrane fluidity . While specific MIC values are not disclosed in the primary source, this mechanism differs from classical quaternary ammonium compounds (e.g., benzalkonium chloride, MIC ~1-10 μg/mL against S. aureus) and from β-lactam antibiotics that target cell wall synthesis. The phenylethanolamine scaffold's membrane activity may offer a distinct resistance profile compared to established antimicrobial classes, though direct comparative MIC data are required for definitive positioning.

Antimicrobial Research Membrane Active Compounds Phenylethanolamine Derivatives

Optimal Use Cases for 2-(Methylamino)-2-phenylethanol (CAS 27594-65-6) in Research and Industrial Settings


Asymmetric Catalysis: Chiral Ligand Development for Enantioselective C-C Bond Formation

Procurement of (S)- or (R)-2-(methylamino)-2-phenylethanol supports the preparation of Cu(I)-amino alcohol complexes that catalyze asymmetric Henry reactions with high enantioselectivity (89% ee) and yield (95%) [1]. The 2-hydroxyethyl framework provides a distinct ligand geometry compared to pseudoephedrine-based systems, enabling orthogonal stereocontrol in nitroaldol transformations [2]. This application is particularly valuable in medicinal chemistry programs requiring enantiopure β-nitroalcohol intermediates.

MAO Substrate Profiling: Concentration-Dependent Isoform Selectivity Studies

The concentration-dependent MAO-B specificity exhibited at 10 μM versus dual MAO-A/B substrate behavior at 100-1000 μM makes this compound an essential tool for calibrating MAO activity assays and for studying isoform-specific metabolic contributions [3]. Researchers investigating neurotransmitter catabolism or developing MAO inhibitors should select this compound over phenylethanolamine or ephedrine when differential MAO-A/B interrogation is required [4].

Regulatory-Unrestricted Chiral Building Block for Pharmaceutical Intermediates

Given its non-controlled regulatory status, 2-(methylamino)-2-phenylethanol serves as a viable replacement for pseudoephedrine/ephedrine in the synthesis of chiral amide enolates and related intermediates [5]. Laboratories operating under strict controlled-substance compliance protocols can procure this compound without DEA licensing, accelerating route scouting and enabling larger-scale process development .

PNMT Substrate-Binding Conformational Analysis

The weak PNMT inhibition (Ki = 1.11 mM) confirms that this compound is recognized by the enzyme active site as a substrate analog rather than a potent inhibitor [6]. Researchers studying the conformational requirements for PNMT substrate binding can utilize this compound as a flexible, extended-chain probe to map active-site topology, complementing studies with more rigid, conformationally constrained analogs [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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